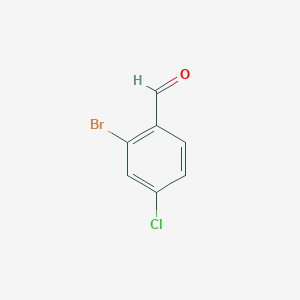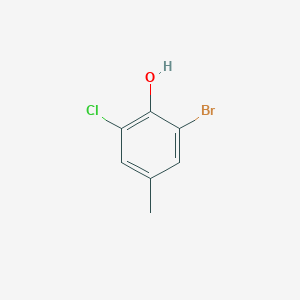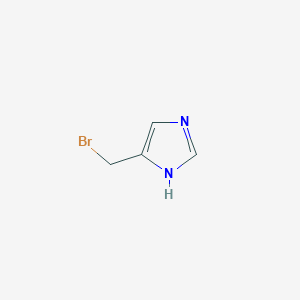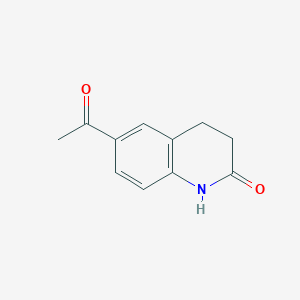
2-Bromo-4-chlorobenzaldehyde
Overview
Description
2-Bromo-4-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO . It belongs to the class of benzaldehyde derivatives, specifically aromatic aldehydes. These compounds find applications in pharmaceutical chemistry, flavoring agents, agrochemicals, cosmetics, textiles, dyes, and metal coordination chemistry .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chlorobenzaldehyde consists of a benzene ring with a bromine atom at the 2-position and a chlorine atom at the 4-position. The compound’s planar geometry influences its reactivity and spectroscopic properties. Computational studies, such as density functional theory (DFT), can provide insights into its conformational stability and vibrational modes .
Scientific Research Applications
Spectroscopic Studies
2-Bromo-4-chlorobenzaldehyde has been used in both experimental and theoretical spectral investigations . These studies were performed using Infrared (IR) spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
Conformational Analysis
The compound has been used in conformational analysis . This involves determining the structure of a molecule in terms of the spatial orientation of its atoms. The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
Pharmaceutical Chemistry
Benzaldehyde derivatives, such as 2-Bromo-4-chlorobenzaldehyde, are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Chemical Industry
In the chemical industry, this compound is used in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes .
Metal Coordination Chemistry
2-Bromo-4-chlorobenzaldehyde is used as ligands in metal coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Biological Properties
Substituted chalcones obtained by using benzaldehyde derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Organic Synthesis
2-Bromo-4-chlorobenzaldehyde finds its application as an intermediate in organic syntheses . An intermediate is a substance formed during a middle step of a chemical reaction between reactants and the desired product.
Fluorescence Imaging
The compound has been used in the formulation of nanoemulsions for general systemic circulatory SWIR fluorescence imaging of the cardiovascular system in mice .
Mechanism of Action
Target of Action
2-Bromo-4-chlorobenzaldehyde, a derivative of benzaldehyde, primarily targets organic and inorganic compounds through its functional groups . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-chlorobenzaldehyde are primarily related to the formation of oximes and hydrazones . These reactions involve the interaction of the compound with hydroxylamine or hydrazine, leading to the formation of these products .
Result of Action
The molecular and cellular effects of 2-Bromo-4-chlorobenzaldehyde’s action are largely dependent on the specific targets and pathways it affects. For example, the formation of oximes and hydrazones can have various effects depending on the context .
Action Environment
The action of 2-Bromo-4-chlorobenzaldehyde can be influenced by various environmental factors. For instance, the polarity of the solvent has an influence on infrared (IR) spectra of the compounds because of the interaction between solvent and compound, known as the solvent effect . This can potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-bromo-4-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOAHIKYBSZIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522764 | |
| Record name | 2-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzaldehyde | |
CAS RN |
84459-33-6 | |
| Record name | 2-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can infrared spectral data tell us about the structure of 2-bromo-4-chlorobenzaldehyde?
A: Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and characterizing molecular structures. While the provided abstract doesn't detail the specific findings of the study [], we can infer the following:
Q2: How can this infrared spectral data be applied in further research on 2-bromo-4-chlorobenzaldehyde?
A: The infrared spectral data obtained in this study [] can serve as a reference point for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)








